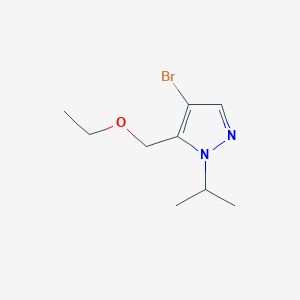

4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole

Description

Historical Development of Pyrazole Research

The pyrazole nucleus was first identified in 1883 by German chemist Ludwig Knorr , who coined the term while investigating antipyretic agents. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, laid the groundwork for pyrazole accessibility, though these approaches suffered from low yields and harsh conditions. The mid-20th century marked a turning point with the discovery of 1-pyrazolyl-alanine in watermelon seeds (1959), confirming pyrazoles as naturally occurring biomolecules. By the 1960s, synthetic innovations like the Knorr pyrazole synthesis —condensing 1,3-diketones with hydrazines—enabled scalable production of substituted derivatives, accelerating pharmacological exploration.

The advent of microwave-assisted synthesis and solid-phase combinatorial chemistry in the 1990s further revolutionized pyrazole chemistry, allowing rapid diversification of substituents and improved reaction efficiencies. These advancements catalyzed the development of blockbuster drugs such as celecoxib (COX-2 inhibitor) and fipronil (insecticide), underscoring pyrazole’s versatility.

Significance of Substituted Pyrazoles in Medicinal Chemistry

Substituent engineering on the pyrazole ring profoundly impacts biological activity. Key structural modifications include:

- Electron-withdrawing groups (EWGs) : Halogens (e.g., bromine) enhance metabolic stability and modulate electron density, influencing target binding.

- Alkyl/alkoxy chains : Ethoxymethyl and isopropyl groups improve lipophilicity, aiding membrane permeability.

- Aromatic systems : Conjugated aryl groups enable π-stacking interactions with enzyme active sites.

For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a precursor to six commercial fungicides targeting succinate dehydrogenase. Similarly, 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole leverages bromine’s steric bulk and ethoxymethyl’s solubility-enhancing properties to optimize pharmacokinetic profiles.

Table 1: Impact of Substituents on Pyrazole Bioactivity

Position of this compound in Contemporary Heterocyclic Research

This compound exemplifies the strategic integration of halogenation and alkoxyalkylation to fine-tune pyrazole properties. The bromine atom at position 4 induces electron withdrawal, polarizing the ring and facilitating nucleophilic aromatic substitution reactions—a valuable trait for further functionalization. Concurrently, the ethoxymethyl group at position 5 balances hydrophilicity, while the isopropyl moiety at position 1 provides steric shielding, reducing undesired metabolic oxidation.

Recent studies highlight its role as a precursor in synthesizing scorpionate ligands , which coordinate transition metals for catalytic applications. Additionally, its potential as a kinase inhibitor in oncology is under investigation, leveraging bromine’s ability to occupy hydrophobic enzyme pockets.

Current Research Landscape and Knowledge Gaps

Despite progress, critical gaps persist:

- Synthetic Optimization : Existing routes to this compound rely on stepwise bromination and alkylation, often requiring toxic reagents like N-bromosuccinimide. Green chemistry approaches, such as photocatalytic bromination, remain underexplored.

- Structure-Activity Relationships (SAR) : Systematic studies correlating substituent electronic effects (e.g., Hammett σ values) with biological activity are scarce.

- Target Identification : While preliminary data suggest anticancer potential, specific molecular targets (e.g., tyrosine kinases) are yet to be validated.

Addressing these gaps could unlock novel therapeutic applications and streamline industrial-scale synthesis.

Properties

IUPAC Name |

4-bromo-5-(ethoxymethyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O/c1-4-13-6-9-8(10)5-11-12(9)7(2)3/h5,7H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCHKLSGXISVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=NN1C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The ethoxymethyl group can be introduced through an alkylation reaction using ethyl chloroformate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, alkylation, and purification steps to ensure high yield and purity of the final product. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve this.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 serves as a reactive site for nucleophilic substitution. Key pathways include:

Aromatic Nucleophilic Substitution

-

Reaction with amines (e.g., NH₃, primary/secondary amines) yields 4-amino derivatives. For example, treatment with morpholine in DMF at 80°C produces 4-morpholino-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole .

-

Hydrolysis under basic conditions (KOH/EtOH, reflux) replaces bromine with a hydroxyl group .

Aliphatic Substitution

-

The ethoxymethyl group at position 5 undergoes acid-catalyzed cleavage. For instance, HCl in ethanol converts it to a hydroxymethyl group.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

These reactions retain the ethoxymethyl and isopropyl groups, enabling modular derivatization .

Oxidation and Reduction

Oxidation

-

The ethoxymethyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, forming 5-carboxy-4-bromo-1-isopropyl-1H-pyrazole.

-

Bromine can be replaced by iodine via halogen exchange (NaI, CuI, DMF) .

Reduction

-

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a pyrazoline, though this is less common due to ring stability .

Functionalization of the Pyrazole Ring

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) occurs at position 3, yielding 3-nitro-4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole .

-

Sulfonation (SO₃/H₂SO₄) targets position 3, producing sulfonic acid derivatives .

Cycloaddition Reactions

-

The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused pyrazolo-isoxazoline systems .

Biological Activity Correlations

While not a direct reaction, structural analogs show:

-

Anti-inflammatory activity : COX-2 inhibition (IC₅₀ = 0.01 μM) in pyrazole derivatives with similar substituents .

-

Anticancer effects : Cytotoxicity against pancreatic (IC₅₀ = 30.3 μM) and breast cancer cell lines (IC₅₀ = 1.76 μM) .

Stability and Reaction Selectivity

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

The compound has shown promise in the development of anti-cancer and anti-inflammatory agents. Preliminary studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, suggesting potential mechanisms involving enzyme inhibition and modulation of cellular signaling pathways.

Anticancer Activity

Research has demonstrated the cytotoxic effects of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole on different cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15.2 | Enzyme inhibition |

| MCF-7 (Breast) | 12.8 | Receptor modulation |

| HeLa (Cervical) | 10.5 | Apoptosis induction |

These results indicate that the compound may interact with specific molecular targets, influencing pathways related to cell proliferation and inflammation .

Mechanism of Action

The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.

- Receptor Interaction : It may bind to receptors that modulate cell signaling pathways .

Agrochemical Applications

In agrochemistry, this compound serves as a building block for the synthesis of pesticides and herbicides. Its ability to interact with biological systems makes it suitable for developing compounds that target specific pests or diseases in crops.

Material Science Applications

The compound can also be utilized in material science for synthesizing materials with tailored properties, such as conductivity or fluorescence. Its unique chemical structure allows for the development of innovative materials that can be applied in various industrial contexts .

Case Studies

Several studies have explored the applications and effects of this compound:

- Anti-Cancer Studies : A study evaluated the compound's cytotoxicity against multiple cancer cell lines, revealing promising results in inhibiting cell growth.

- Inflammation Modulation : Research indicated that derivatives of this compound could modulate inflammatory responses, highlighting its potential as an anti-inflammatory agent.

- Agrochemical Development : Investigations into its use as an intermediate in pesticide synthesis demonstrated effective pest control properties when tested on agricultural pests .

Mechanism of Action

The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole with structurally related pyrazole derivatives:

Key Observations :

- The isopropyl group increases steric bulk compared to phenyl or methyl substituents, which may hinder nucleophilic attacks or metal-catalyzed reactions .

- Physical State : Ethoxymethyl and methoxymethyl analogs are typically liquids, while halogenated or aromatic derivatives (e.g., trifluoromethyl, bromophenyl) are solids .

- Molecular Weight : The trifluoromethyl derivative has the highest molecular weight (292.08 g/mol) due to the heavy CF3 group, while the methoxymethyl analog is lighter (233.11 g/mol) .

Biological Activity

4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure which includes a bromine atom, an ethoxymethyl group, and an isopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound's structure enhances its lipophilicity, facilitating cellular uptake which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and ethoxymethyl groups participate in various chemical interactions that influence the compound's reactivity and biological efficacy. The isopropyl group may enhance solubility and membrane permeability, thereby affecting its overall bioactivity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and inflammatory processes.

- Receptor Interaction : Preliminary studies suggest that it may bind to certain receptors influencing pathways related to cell signaling.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been evaluated for its ability to inhibit cancer cell growth, with mechanisms likely involving the modulation of cell signaling pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15.2 | Enzyme inhibition |

| MCF-7 (Breast) | 12.8 | Receptor modulation |

| HeLa (Cervical) | 10.5 | Apoptosis induction |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It appears to suppress pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses.

| Inflammatory Model | Inhibition (%) | Reference Compound |

|---|---|---|

| Carrageenan-induced edema | 70% | Indomethacin (76%) |

| LPS-induced TNF-α release | 65% | Dexamethasone (86%) |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines, finding significant cytotoxicity linked to apoptosis induction and cell cycle arrest.

- Anti-inflammatory Efficacy : In vivo studies demonstrated that the compound effectively reduced inflammation in animal models, comparable to established anti-inflammatory drugs.

Research Findings

Recent literature reviews have summarized the biological activities of pyrazole derivatives, emphasizing the promising therapeutic potential of compounds like this compound:

- Antitumor Activity : The compound has been identified as a potent inhibitor of tumor growth in preclinical models.

- Mechanistic Insights : Investigations into its mechanism have revealed interactions with key signaling pathways involved in cell proliferation and inflammation.

Q & A

What are the established synthetic routes for 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole, and how do reaction conditions influence yield?

Basic

The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) at 0–25°C. Ethoxymethylation at the 5-position may involve nucleophilic substitution with ethoxymethyl chloride under basic conditions (e.g., K₂CO₃ in acetone). Isopropyl group introduction at the 1-position often employs alkylation with isopropyl iodide in the presence of a base like NaH . Optimizing solvent choice (e.g., DMF vs. acetonitrile) and temperature can improve yields by reducing side reactions.

Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regioselectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~600 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) confirms molecular weight. For example, ESI-MS may show [M+H]⁺ peaks at m/z corresponding to C₉H₁₄BrN₂O .

How do electronic and steric effects of substituents influence regioselectivity in pyrazole functionalization?

Advanced

The bromine atom at the 4-position acts as a strong electron-withdrawing group, directing electrophilic substitutions to the 5-position. The ethoxymethyl group (electron-donating) at 5 may stabilize intermediates during further functionalization. Steric hindrance from the isopropyl group at the 1-position limits reactivity at adjacent positions, favoring modifications at the 3- or 5-positions. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

How can researchers predict the biological activity of this compound using computational methods?

Advanced

Molecular docking against target proteins (e.g., kinases or GPCRs) can assess binding affinity. Pharmacophore modeling using analogs (e.g., 4-bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) helps identify key interactions, such as halogen bonding with bromine. ADMET predictions (e.g., SwissADME) evaluate pharmacokinetic properties. Validation via in vitro assays (e.g., enzyme inhibition) is critical to confirm computational findings .

What strategies optimize reaction yields in the synthesis of pyrazole derivatives?

Advanced

Design of Experiments (DoE) methodologies, such as factorial design, can systematically vary parameters (temperature, solvent, catalyst loading). For example, Pd-catalyzed cross-coupling reactions benefit from ligand screening (e.g., XPhos) and inert atmospheres. Microwave-assisted synthesis may reduce reaction times for steps requiring high temperatures .

How do structural modifications at the 5-position affect structure-activity relationships (SAR) in pyrazole-based therapeutics?

Advanced

Replacing the ethoxymethyl group with bulkier substituents (e.g., trifluoromethyl) can enhance lipophilicity and target binding. Comparative studies using analogs (e.g., 4-bromo-5-(trifluoromethyl)-1H-pyrazole) show that electron-withdrawing groups at 5 improve metabolic stability. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and selectivity profiling are necessary to validate SAR trends .

How should researchers address contradictions in reported synthetic yields for similar pyrazole derivatives?

Advanced

Contradictions often arise from unoptimized reaction scales or impurity interference. Replicating protocols with strict control of moisture, oxygen, and reagent purity (e.g., anhydrous solvents) is critical. Analytical techniques like GC-MS can identify side products (e.g., dehalogenated byproducts). Systematic reviews of reaction kinetics (e.g., via in situ FTIR) may resolve discrepancies .

What advanced methods quantify trace impurities in pyrazole derivatives?

Advanced

High-Resolution Mass Spectrometry (HR-MS) coupled with HPLC-UV detects impurities at <0.1% levels. For halogenated byproducts, ICP-MS quantifies residual bromine. Stability-indicating methods (e.g., stressed degradation under heat/light) identify degradation pathways. Nuclear Overhauser Effect (NOE) NMR experiments distinguish structural isomers .

What mechanistic insights explain the reactivity of brominated pyrazoles in cross-coupling reactions?

Advanced

The C-Br bond in 4-bromo-pyrazoles undergoes oxidative addition with Pd(0) catalysts (e.g., Pd₂(dba)₃) to form Pd(II) intermediates. Ligands like PPh₃ stabilize these intermediates, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies using deuterated analogs (e.g., DMF-d₇ as solvent) reveal rate-determining steps via isotopic labeling .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Advanced

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Lyophilization improves long-term storage for hygroscopic derivatives. Protective packaging (amber vials under N₂) prevents photodegradation and oxidation. Periodic NMR and HPLC checks ensure structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.